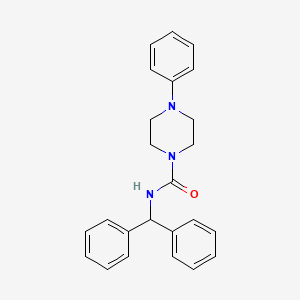
N-benzhydryl-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzhydryl-4-phenylpiperazine-1-carboxamide” is a synthetic compound . It has a linear formula of C24H25N3O and a molecular weight of 371.486 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another method involved the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “N-benzhydryl-4-phenylpiperazine-1-carboxamide” is characterized by a linear formula of C24H25N3O . The structure of a similar compound, a novel 1-benzhydryl piperazine derivative, was confirmed by X-ray diffraction study .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzhydryl-4-phenylpiperazine-1-carboxamide” are not available, the synthesis of similar compounds involves reactions such as nucleophilic substitution and aza-Michael addition .Scientific Research Applications
Fungicidal Activity
“N-benzhydryl-4-phenylpiperazine-1-carboxamide” derivatives have been explored for their potential as fungicides . These compounds have shown promising in vitro fungicidal activity against Phytophthora capsici and in vivo activity against Pseudoperonospora cubensis . The introduction of substituted aromatic rings into valinamide carbamate leads has resulted in analogues with high activity against resistant pathogens, offering a new approach to combat fungal diseases in agriculture.
Antimicrobial Properties
Research has synthesized novel derivatives of “N-benzhydryl-4-phenylpiperazine-1-carboxamide” and evaluated their antimicrobial activities . These studies have shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents . This opens up possibilities for developing new treatments for bacterial infections.
Homogeneous Catalysis
The compound’s framework has been utilized in the design of N-heterocyclic carbenes (NHCs) , which are valuable ligands in homogeneous catalysis . These ligands, due to their strong σ-donation and variable steric bulk, are crucial in fine-tuning reactivity at the metal center, thus playing a significant role in various cross-coupling reactions.
Transition-Metal Catalysis
Derivatives of “N-benzhydryl-4-phenylpiperazine-1-carboxamide” have emerged as powerful ligands for transition-metal catalysis . They are characterized by their strong electron-rich nature and bulky, flexible architecture, which is essential for stabilizing metals and intermediates in unusual oxidation states, thereby enhancing catalytic activity.
Industrial Applications
The compound’s derivatives have found applications in the industrial sector, including as intermediates in the synthesis of dyes and pesticides , as well as polymerizing agents . Their diverse chemical properties make them suitable for various manufacturing processes.
Pharmaceutical Synthesis
In pharmaceutical synthesis, the deprotection of the diphenylmethyl group is a critical step. “N-benzhydryl-4-phenylpiperazine-1-carboxamide” derivatives have been applied in the deprotection of β-lactam antibiotics or β-lactamase inhibitors, showcasing their wide applicability in continuous flow chemistry .
properties
IUPAC Name |
N-benzhydryl-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(27-18-16-26(17-19-27)22-14-8-3-9-15-22)25-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQQKGODKIYMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



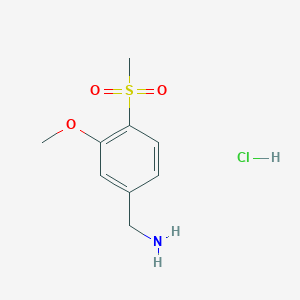
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
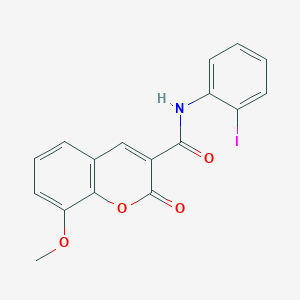
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)
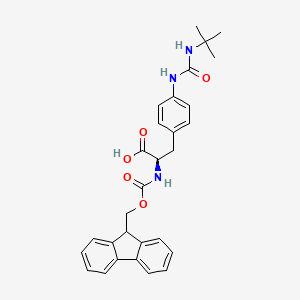
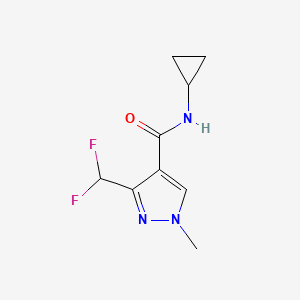
![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)
![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)